N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide
Brand Name: Vulcanchem
CAS No.: 461014-60-8
VCID: VC11519590
InChI: InChI=1S/C16H11FN4O4S/c17-12-3-1-2-4-13(12)25-9-14-19-20-16(26-14)18-15(22)10-5-7-11(8-6-10)21(23)24/h1-8H,9H2,(H,18,20,22)
SMILES:
Molecular Formula: C16H11FN4O4S
Molecular Weight: 374.3 g/mol

N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide

CAS No.: 461014-60-8

Cat. No.: VC11519590

Molecular Formula: C16H11FN4O4S

Molecular Weight: 374.3 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide - 461014-60-8

Specification

CAS No. 461014-60-8
Molecular Formula C16H11FN4O4S
Molecular Weight 374.3 g/mol
IUPAC Name N-[5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide
Standard InChI InChI=1S/C16H11FN4O4S/c17-12-3-1-2-4-13(12)25-9-14-19-20-16(26-14)18-15(22)10-5-7-11(8-6-10)21(23)24/h1-8H,9H2,(H,18,20,22)
Standard InChI Key AQDJFSABVGPFCQ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)OCC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])F

Introduction

Structural Characteristics

Molecular Architecture

The compound integrates three key moieties:

  • A 1,3,4-thiadiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms.

  • A 2-fluorophenoxy methyl group attached at the 5-position of the thiadiazole ring.

  • A 4-nitrobenzamide group linked to the 2-position of the thiadiazole via an amide bond.

The SMILES notation (C1=CC=C(C(=C1)OCC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])F) and InChIKey (AQDJFSABVGPFCQ-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemical features .

Physicochemical Properties

Predicted collision cross-section (CCS) values for various adducts, derived from ion mobility spectrometry, are critical for mass spectrometry-based identification:

Adductm/zPredicted CCS (Ų)
[M+H]+375.05578175.2
[M+Na]+397.03772187.3
[M-H]-373.04122179.3

These values facilitate differentiation from structurally similar compounds in analytical workflows .

Synthesis and Preparation

Synthetic Strategy

While no explicit synthesis protocol exists for this compound, its structure suggests a multi-step route:

  • Thiadiazole Core Formation: Cyclization of a thiosemicarbazide intermediate under dehydrating conditions.

  • Etherification: Introduction of the 2-fluorophenoxy methyl group via nucleophilic substitution or Mitsunobu reaction.

  • Amidation: Coupling of the thiadiazole amine with 4-nitrobenzoyl chloride in the presence of a coupling agent (e.g., HATU or DCC).

Optimization Challenges

  • Steric Hindrance: Bulky substituents at the 2- and 5-positions may impede reaction efficiency.

  • Nitro Group Stability: The electron-withdrawing nitro group necessitates mild conditions to avoid reduction or decomposition.

Analytical and Pharmacokinetic Profiling

Mass Spectrometry Signatures

The compound’s adduct profile ([M+H]+, [M+Na]+) and CCS values enable reliable detection in complex matrices. For instance, the [M+Na]+ ion at m/z 397.03772 is distinguishable from endogenous metabolites .

Metabolic Stability

The presence of a nitro group suggests susceptibility to reductase-mediated metabolism, potentially generating reactive intermediates. In vitro assays using hepatic microsomes would clarify its metabolic fate.

Challenges and Future Directions

Knowledge Gaps

  • No in vivo toxicity or efficacy data exist for this compound.

  • Patent literature lacks claims specific to its applications .

Research Priorities

  • Synthetic Scale-Up: Optimize yields for gram-scale production.

  • Target Identification: Screen against kinase, protease, and receptor libraries.

  • ADMET Profiling: Assess absorption, distribution, and off-target effects.

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